molecular formula C11H14N2O2 B175826 1-(4-Nitrobenzyl)pyrrolidine CAS No. 133851-67-9

1-(4-Nitrobenzyl)pyrrolidine

Cat. No. B175826
M. Wt: 206.24 g/mol
InChI Key: YRULNKOFMFLCNV-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)pyrrolidine, also known as NBPy, is a chemical compound with the molecular formula C11H13NO2. It has an average mass of 206.241 Da . This compound is used in tests for alkylating agents and in a spectroscopic method for phosgene determination .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized starting from (2S,4R)-4-hydroxyproline . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . Alkylation of NBP (solvent) and 1.0 mL of 0.5 M hydrazine solution was then added .


Physical And Chemical Properties Analysis

1-(4-Nitrobenzyl)pyrrolidine has a molecular weight of 206.24 g/mol. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .

Scientific Research Applications

Biomimetic Indicator for Alkylating Agents

1-(4-Nitrobenzyl)pyrrolidine derivatives have been explored for their role as biomimetic indicators for alkylating agents. Provencher and Love (2015) synthesized derivatives of 4-(4-Nitrobenzyl)pyridine (NBP), which is a colorimetric indicator compound for carcinogenic alkylating agents, due to its similar reactivity to guanine in DNA. These derivatives have been integrated into a polymeric silica material, changing color upon exposure to alkylating agents, modernizing the NBP assay to a real-time solid-state sensor (Provencher & Love, 2015).

Alkylating Capacity of Vinyl Compounds

Céspedes-Camacho et al. (2012) investigated the reactions of 4-(p-nitrobenzyl)pyridine with vinyl compounds like acrylonitrile, acrylamide, and acrylic acid, which can act as alkylating agents of DNA. They found that these compounds show an alkylating capacity on 4-(p-nitrobenzyl)pyridine, with the reactions occurring through an enthalpy-controlled Michael addition mechanism (Céspedes-Camacho et al., 2012).

Detection of Azaheterocycles

Guth and Manner (1967) explored the reaction of 4-(p-nitrobenzyl)-pyridine with tetraethylenepentamine and some aza-heterocycles. They found this reaction to be highly sensitive and selective for the detection and estimation of compounds like diazinon and 2-chloro-s-triazines on thin-layer chromatograms (Guth & Manner, 1967).

Reactivity with Epoxides and Mutagenicity

Hemminki and Falck (1979) compared the reactivity of simple epoxides with 4-(p-nitrobenzyl)-pyridine to their mutagenicity in bacteria. They found a correlation between the reactivity and mutagenicity, suggesting that 4-(p-nitrobenzyl)-pyridine alkylation can be a reliable primary assay in evaluating mutagenic properties (Hemminki & Falck, 1979).

Synthesis of Biomolecules

T. Ohta et al. (1988) focused on the chirospecific synthesis of (+)-PS-5 from L-glutamic acid, involving key reactions like the reductive pyrrolidine ring formation. This study highlights the use of 1-(4-nitrobenzyl)pyrrolidine derivatives in the synthesis of complex biomolecules (Ohta et al., 1988).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRULNKOFMFLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354818
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)pyrrolidine

CAS RN

133851-67-9
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In THF (250 ml) was dissolved 4-nitrobenzyl bromide (25.0 g), and to the mixture was added pyrrolidine (24.1 ml) at 0° C. The reaction mixture was stirred at room temperature for 60 hours. To the mixture was added water (500 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give 1-(4-nitrobenzyl)pyrrolidine (23.5 g) as orange oil.
Quantity
24.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-nitrobenzyl chloride Compound 1n1 (4.0 g, 23.3 mmol) and pyrrolidine Compound 1n2 (4.8 mL, 58.3 mmol) were combined in THF (50 mL) at ambient temperature. After 18 hr, the reaction was diluted with 10% NH4Cl and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and evaporated in vacuo to provide 1-(4-nitrobenzyl)-pyrrolidine Compound 1n3 (4.7 g) as a pale yellow oil without further purification (prepared as described in Mitsuru Shiraishi, et al., J. Med. Chem., 2000, 43, 2049-2063). 1H NMR (CDCl3) δ 8.17 (d, J=8.6 Hz, 2H); 7.51 (d, J=8.6 Hz, 2H); 3.72 (s, 2H); 2.58-2.48 (m, 4H); 1.89-1.72 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1n1
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Yao, R Li, X Liu, F Yang, Y Yang, X Li, X Shi, T Yuan… - Molecules, 2017 - mdpi.com
Inhibitors of Rho kinase (ROCK) have potential therapeutic applicability in a wide range of diseases, such as hypertension, stroke, asthma and glaucoma. In a previous article, we …
Number of citations: 15 www.mdpi.com
Y Nakai, K Moriyama, H Togo - European Journal of Organic …, 2016 - Wiley Online Library
Primary aliphatic carboxylic acids were treated with N‐iodosuccinimide (NIS) in 1,2‐dichloroethane to form the corresponding alkyl iodides under warming conditions. Based on these …
L Ma - 2015 - search.proquest.com
Functionalization of amines is a very important research area in organic chemistry because functionalized amines are important building blocks in many biologically active compounds …
Number of citations: 3 search.proquest.com
U Kauhl, L Andernach, S Weck, LP Sandjo… - The Journal of …, 2016 - ACS Publications
The 3-decalinoyltetramic acid (−)-hymenosetin and its N-methyl analogue were prepared in 11 and 8 steps, respectively, from (+)-citronellal using an intramolecular Diels–Alder …
Number of citations: 31 pubs.acs.org
D Das - 2013 - search.proquest.com
Activation of moderately reactive CH bonds by metal-catalyzed processes has attracted lot of attention because it can give access to complex structures from simple starting materials. …
Number of citations: 3 search.proquest.com
N Hosoda, H Ito, T Takimoto, M Asami - Bulletin of the Chemical …, 2012 - journal.csj.jp
Several chiral diamines, (S)-1-alkyl-2-(arylamino)methylpyrrolidine, were used as chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. The best results were …
Number of citations: 5 www.journal.csj.jp
KA Allen, RL Brown, G Norris, PC Tyler, DK Watt… - Carbohydrate …, 2010 - Elsevier
A series of eight novel, highly modified mono-, di- and trisaccharide derivatives, each containing an iminoalditol moiety, has been synthesized in the quest for potential heparanase …
Number of citations: 13 www.sciencedirect.com
KS Reddy, M Ramesh, V Srimai, KS Chandra… - Der Pharma Chemica, 2014
Number of citations: 2

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